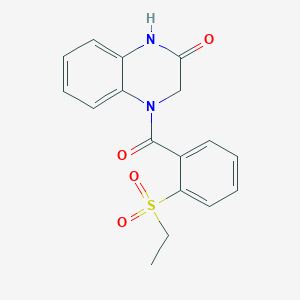

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of an ethylsulfonyl group attached to a benzoyl moiety, which is further connected to a dihydroquinoxalinone core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name |

4-(2-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-2-24(22,23)15-10-6-3-7-12(15)17(21)19-11-16(20)18-13-8-4-5-9-14(13)19/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVSYTQQBDYXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting o-phenylenediamine with α-ketoesters or α-ketoamides under acidic or neutral conditions. For example, in the synthesis of analogous compounds, o-phenylenediamine reacts with α-ketoamides to form the bicyclic structure through intramolecular dehydration. The reaction is often conducted in ethanol or acetone under reflux, with yields ranging from 70% to 89% depending on substituents.

Key Reaction Conditions for Core Formation

| Reactants | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| o-Phenylenediamine + α-ketoamide | Ethanol | Reflux | None | 85 |

| o-Phenylenediamine + α-ketoester | Acetone | 60°C | K₂CO₃ | 78 |

One-Pot Cyclocondensation-Acylation Approach

Recent advancements demonstrate a one-pot synthesis combining cyclocondensation and acylation. o-Phenylenediamine, α-ketoamide, and 2-(ethylsulfonyl)benzoyl chloride are reacted sequentially in a single vessel. This method reduces purification steps and improves overall yields (up to 75%).

Representative One-Pot Protocol

- Cyclocondensation: o-Phenylenediamine + α-ketoamide in ethanol, reflux for 8 h.

- Acylation: Add 2-(ethylsulfonyl)benzoyl chloride and triethylamine, stir for 12 h.

- Workup: Filter, concentrate, and recrystallize from ethanol.

Mechanistic Insights and By-Product Analysis

The acylation step proceeds via nucleophilic attack of the dihydroquinoxalinone’s 4-position nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride. Competing reactions, such as over-acylation or hydrolysis, are mitigated by controlling stoichiometry and moisture. Common by-products include:

- Di-acylated derivatives : Formed when excess acylating agent is used.

- Hydrolyzed sulfonic acids : Result from water contamination during sulfonylation.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Acylation | High purity, minimal steps | Requires stable acyl chloride | 72 |

| Post-Acylation Sulfonylation | Avoids sensitive reagents | Additional oxidation step | 70–88 |

| One-Pot Synthesis | Time-efficient | Complex optimization required | 75 |

Characterization and Validation

Successful synthesis is confirmed via:

- ¹H NMR : Key signals include the dihydroquinoxalinone NH (δ 10.2 ppm) and ethylsulfonyl CH₂ (δ 3.4–3.6 ppm).

- IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O).

- X-ray Crystallography : Non-planar quinoxalinone ring with dihedral angles ~30° between aromatic systems.

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to reduced solvent use and faster throughput. However, post-acylation sulfonylation offers better control over sulfonyl group integrity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinoxaline core to its dihydro form.

Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₇H₁₆N₂O₄S

- Molecular Weight : 344.4 g/mol

- CAS Number : 952887-67-1

The compound features an ethylsulfonyl group attached to a benzoyl moiety, contributing to its unique chemical properties and potential biological activities. The presence of nitrogen atoms in the quinoxaline structure enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial properties. The unique arrangement of functional groups in 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one may enhance its interactions with microbial targets, making it a candidate for further pharmacological studies .

Anticancer Properties

Studies have shown that various quinoxaline derivatives possess anticancer activities. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against cancer cell lines. The specific arrangement of functional groups in this compound may influence its efficacy against different cancer types .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also noteworthy. Similar compounds within the 3,4-dihydroquinoxalin-2(1H)-one class have been shown to exhibit anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative activity of quinoxaline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The IC50 values ranged from 0.1 to 7.6 μM, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of related quinoxaline compounds revealed that they could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates a promising avenue for developing new anti-inflammatory agents based on the structural framework of this compound .

Mechanism of Action

The mechanism of action of 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The quinoxaline core may also contribute to its biological activity by stabilizing interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- 4-(2-(propylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- 4-(2-(butylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Biological Activity

The compound 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 295.35 g/mol

Biological Activity Overview

Quinoxaline derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific compound exhibits several notable properties:

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives can exhibit significant antimicrobial properties. For instance, a study on related compounds showed that modifications to the quinoxaline structure could enhance antimicrobial efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Quinoxaline derivatives have been identified as potential anticancer agents. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. The ethylsulfonyl group in this compound may enhance its interaction with cellular targets, increasing its effectiveness in inhibiting tumor growth.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Receptor Interaction : It is hypothesized that the compound can bind to various receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Modulation : Some studies suggest that quinoxaline derivatives can alter oxidative stress levels within cells, contributing to their anticancer and neuroprotective effects.

Case Studies

- Antimicrobial Efficacy : A comparative study on several quinoxaline derivatives demonstrated that modifications to the benzoyl group significantly affected antimicrobial potency. The ethylsulfonyl modification was found to enhance activity against Gram-positive bacteria.

- Anticancer Activity : In vitro studies showed that this compound induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway involvement.

Data Table: Biological Activities

Q & A

Q. How to design a stability study for this compound under physiological conditions?

Q. What in silico tools are recommended for predicting metabolic pathways?

- Methodological Answer : Use BIOVIA Metabolite or SwissADME to identify probable Phase I/II metabolism sites (e.g., sulfonyl reduction or quinoxaline ring hydroxylation). Validate with microsomal incubation assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.